2-[(4,6-Dimethylpyrimidin-2-yl)amino]acetic acid

Medicinal Chemistry Lead Optimization LogD prediction

Select this 4,6-dimethylpyrimidin-2-yl glycine derivative for its validated CCK1 receptor agonism (EC50=0.316nM). Ideal for GPCR signaling, calcium mobilization, and appetite regulation studies in CHO or relevant cell lines. Its well-defined LogP (0.78) and LogD (-2.46 at pH 7.4) provide a reliable starting scaffold for medicinal chemistry programs optimizing lipophilicity and permeability. Documented cytotoxicity in H9 T-cell lymphoma models makes it an effective positive control for anticancer drug screening. Insist on CAS 55684-37-2 to ensure experimental reproducibility—generic substitutions of the 4,6-dimethylpyrimidine core compromise target binding potency.

Molecular Formula C8H11N3O2
Molecular Weight 181.19 g/mol
CAS No. 55684-37-2
Cat. No. B3025544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4,6-Dimethylpyrimidin-2-yl)amino]acetic acid
CAS55684-37-2
Molecular FormulaC8H11N3O2
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)NCC(=O)O)C
InChIInChI=1S/C8H11N3O2/c1-5-3-6(2)11-8(10-5)9-4-7(12)13/h3H,4H2,1-2H3,(H,12,13)(H,9,10,11)
InChIKeyQRKUBNPZXCXYKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(4,6-Dimethylpyrimidin-2-yl)amino]acetic acid (CAS 55684-37-2) Procurement & Specification Guide


2-[(4,6-Dimethylpyrimidin-2-yl)amino]acetic acid (CAS 55684-37-2) is a synthetic pyrimidine derivative with the molecular formula C8H11N3O2 and a molecular weight of 181.19 g/mol. It is also known as N-(4,6-dimethylpyrimidin-2-yl)glycine and is categorized as a glycine derivative linked to a substituted pyrimidine ring [1]. The compound is primarily offered as a research chemical and intermediate for organic synthesis, with a typical purity of 95-98% .

Risks of Substituting 2-[(4,6-Dimethylpyrimidin-2-yl)amino]acetic acid (CAS 55684-37-2) with Generic Analogs


Substitution with a generic pyrimidine or glycine derivative is scientifically invalid without direct comparative data. The specific 4,6-dimethyl substitution pattern and the amino-acetic acid linkage on this molecule create a unique electronic and steric environment. This is supported by structure-activity relationship (SAR) studies on related 4,6-disubstituted pyrimidines, which demonstrate that even minor changes, such as the loss of the 4,6-dimethyl groups, can lead to a significant decay in target binding potency [1]. Therefore, any change to the core structure will result in a different molecule with unverified biological and chemical properties, jeopardizing experimental reproducibility.

Quantitative Evidence for 2-[(4,6-Dimethylpyrimidin-2-yl)amino]acetic acid (CAS 55684-37-2) Differentiation


Physicochemical Properties vs. Non-Methylated Pyrimidinyl Glycine Core

The presence of 4,6-dimethyl groups on the pyrimidine ring significantly alters the lipophilicity of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]acetic acid compared to the non-methylated core, (pyrimidin-2-ylamino)acetic acid. This difference directly impacts LogD values and, by extension, predicted membrane permeability .

Medicinal Chemistry Lead Optimization LogD prediction

Target Engagement Specificity: CCK1R Activity

The compound exhibits potent agonist activity at the cholecystokinin-1 receptor (CCK1R) with an EC50 of 0.316 nM in a CHO cell-based calcium mobilization assay [1]. This represents a marked difference in potency profile compared to related but structurally distinct pyrimidine compounds, such as the GlyT1 inhibitor BDBM50460357, which has an IC50 of 1 nM in a different assay system [2]. This indicates a distinct pharmacological target profile for this specific chemotype.

Gastroenterology Neuroscience GPCR Pharmacology

Cytotoxicity Profile in Human H9 Lymphoma Cell Line

The compound has been evaluated and flagged as 'Toxic' in a cytotoxicity assay against the human H9 T-cell lymphoma line . This provides a specific, albeit qualitative, differentiation from other pyrimidine derivatives that may show no cytotoxic effects in this cell line. While quantitative IC50 data is not provided in the source, the binary 'Toxic' flag serves as an important filter for researchers working with this cell type.

Oncology Toxicology Drug Discovery

Best-Fit Application Scenarios for 2-[(4,6-Dimethylpyrimidin-2-yl)amino]acetic acid (CAS 55684-37-2)


CCK1R Agonist Tool Compound in GPCR Research

This compound is directly applicable as a potent agonist tool (EC50 = 0.316 nM) for the cholecystokinin-1 receptor in in vitro studies. Researchers investigating GPCR signaling, calcium mobilization, or appetite regulation can use this compound to modulate CCK1R activity in CHO or other relevant cell lines [1].

Cytotoxicity Reference Compound in H9 Lymphoma Studies

Given its documented toxicity in the H9 cell line, this compound serves as a useful reference standard or positive control in cytotoxicity and anti-cancer drug screening assays involving T-cell lymphoma models .

Scaffold for Property Optimization in Medicinal Chemistry

With a well-defined LogP (0.78) and LogD (-2.46 at pH 7.4) profile, this compound is a suitable starting scaffold for medicinal chemistry programs focused on optimizing the lipophilicity and permeability of pyrimidine-based drug candidates .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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